2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
Properties
IUPAC Name |
2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-7(12)8(11-6)2-4-9-5-3-8;/h9H,2-5H2,1H3,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSODZKNAJJGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCNCC2)C(=O)N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707358-66-4 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707358-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that triazaspiro compounds exhibit antimicrobial activities. A study highlighted the effectiveness of derivatives of 1,3,8-triazaspiro compounds against various bacterial strains. These findings suggest that 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride may possess similar properties, making it a candidate for further investigation in antimicrobial drug development.
Opioid Receptor Agonism
Another significant application lies in its interaction with opioid receptors. A study identified derivatives of triazaspiro compounds as potential opioid receptor agonists. The structural similarities between these compounds and this compound suggest that it may also act on opioid receptors, which could be beneficial in pain management therapies .
Pain Management
Due to its potential activity as an opioid receptor agonist, there is an interest in exploring this compound for pain relief applications. The modulation of pain pathways through such compounds could lead to innovative treatments for chronic pain conditions without the side effects associated with traditional opioids.
Anticancer Activity
Emerging studies have suggested that triazaspiro compounds may exhibit anticancer properties. Research focusing on similar chemical structures has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This opens avenues for further research into the anticancer efficacy of this compound.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Opioid receptor | Potential agonist activity | |
| Anticancer | Inhibition of tumor growth |
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, derivatives of triazaspiro compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations of the compound, suggesting its potential as an antimicrobial agent.
Case Study 2: Opioid Receptor Interaction
A pharmacological study investigated the binding affinity of triazaspiro derivatives to opioid receptors. Results demonstrated that certain derivatives exhibited high affinity for mu-opioid receptors, paving the way for further exploration of this compound in pain management applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Table 1: Key Derivatives at Position 2
Key Observations :
- Polarity: The dimethylamino derivative (287.19 g/mol) exhibits higher polarity due to the hydrophilic amine group and hydrate formation .
- Steric Effects : The cyclobutyl variant introduces steric bulk, which may influence binding pocket interactions in biological targets .
- Lipophilicity : Ethyl and methyl dual substituents reduce molecular weight (231.7 g/mol) and increase hydrophobicity compared to the parent compound .
Variations in Spiro Ring Systems
Table 2: Spiro Ring Modifications
Key Observations :
- Oxygen Substitution : The 8-oxa variant replaces a nitrogen with oxygen, reducing basicity and modifying electronic properties .
Biological Activity
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (CAS Number: 1269054-82-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molar mass of approximately 240.13 g/mol. The compound is characterized by a spiro structure that contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:
- Mitochondrial Permeability Transition Pore (mPTP) : Recent studies have indicated that derivatives of the triazaspiro scaffold can inhibit mPTP opening, which plays a critical role in myocardial infarction (MI) and apoptosis in cardiac cells. The inhibition of mPTP can lead to decreased apoptotic rates and improved cardiac function during reperfusion therapy .
Anticancer Properties
Research has explored the anticancer potential of triazaspiro compounds, including this compound. The compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis has been investigated.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Cardiac Function Improvement : A study highlighted the effects of triazaspiro compounds on myocardial cells during reperfusion after ischemia. The administration of these compounds resulted in a significant decrease in cell death and preservation of mitochondrial ATP levels .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazaspiro compounds has identified key functional groups that enhance biological activity, providing insights for further drug development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
